molecular formula C22H20Cl2N4O2 B11079118 3-[4-(1H-benzimidazol-2-yl)piperidin-1-yl]-1-(3,4-dichlorophenyl)pyrrolidine-2,5-dione

3-[4-(1H-benzimidazol-2-yl)piperidin-1-yl]-1-(3,4-dichlorophenyl)pyrrolidine-2,5-dione

Cat. No.: B11079118
M. Wt: 443.3 g/mol
InChI Key: WHBYBBACYOMMMZ-UHFFFAOYSA-N
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Description

3-[4-(1H-1,3-BENZIMIDAZOL-2-YL)PIPERIDINO]-1-(3,4-DICHLOROPHENYL)DIHYDRO-1H-PYRROLE-2,5-DIONE is a complex organic compound that features a benzimidazole moiety, a piperidine ring, and a dichlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(1H-1,3-BENZIMIDAZOL-2-YL)PIPERIDINO]-1-(3,4-DICHLOROPHENYL)DIHYDRO-1H-PYRROLE-2,5-DIONE typically involves multiple steps. One common approach is to start with the preparation of the benzimidazole moiety, which can be synthesized by reacting 1,3-dihydro-2H-1,3-benzimidazole-2-thione with an appropriate aldehyde in a polar solvent like DMSO . The resulting intermediate is then subjected to further reactions to introduce the piperidine and dichlorophenyl groups.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

3-[4-(1H-1,3-BENZIMIDAZOL-2-YL)PIPERIDINO]-1-(3,4-DICHLOROPHENYL)DIHYDRO-1H-PYRROLE-2,5-DIONE can undergo various chemical reactions, including:

    Oxidation: The benzimidazole moiety can be oxidized to form corresponding N-oxides.

    Reduction: The compound can be reduced to modify the benzimidazole or pyrrole rings.

    Substitution: Halogen atoms in the dichlorophenyl group can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines or thiols for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the benzimidazole moiety would yield N-oxides, while substitution of the dichlorophenyl group could introduce various functional groups, leading to a diverse array of derivatives.

Scientific Research Applications

3-[4-(1H-1,3-BENZIMIDAZOL-2-YL)PIPERIDINO]-1-(3,4-DICHLOROPHENYL)DIHYDRO-1H-PYRROLE-2,5-DIONE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases like cancer and infectious diseases.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-[4-(1H-1,3-BENZIMIDAZOL-2-YL)PIPERIDINO]-1-(3,4-DICHLOROPHENYL)DIHYDRO-1H-PYRROLE-2,5-DIONE involves its interaction with specific molecular targets and pathways. The benzimidazole moiety is known to interact with various enzymes and receptors, potentially inhibiting their activity. This can lead to a range of biological effects, such as the inhibition of cell proliferation in cancer cells or the disruption of viral replication.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 3-[4-(1H-1,3-BENZIMIDAZOL-2-YL)PIPERIDINO]-1-(3,4-DICHLOROPHENYL)DIHYDRO-1H-PYRROLE-2,5-DIONE apart is its unique combination of structural features, which confer specific chemical and biological properties. The presence of the piperidine ring and dichlorophenyl group, in addition to the benzimidazole moiety, allows for a diverse range of interactions and applications that are not possible with simpler compounds.

Properties

Molecular Formula

C22H20Cl2N4O2

Molecular Weight

443.3 g/mol

IUPAC Name

3-[4-(1H-benzimidazol-2-yl)piperidin-1-yl]-1-(3,4-dichlorophenyl)pyrrolidine-2,5-dione

InChI

InChI=1S/C22H20Cl2N4O2/c23-15-6-5-14(11-16(15)24)28-20(29)12-19(22(28)30)27-9-7-13(8-10-27)21-25-17-3-1-2-4-18(17)26-21/h1-6,11,13,19H,7-10,12H2,(H,25,26)

InChI Key

WHBYBBACYOMMMZ-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1C2=NC3=CC=CC=C3N2)C4CC(=O)N(C4=O)C5=CC(=C(C=C5)Cl)Cl

Origin of Product

United States

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